molecular formula C18H19ClN6O B6446816 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2640897-79-4

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No. B6446816
CAS RN: 2640897-79-4
M. Wt: 370.8 g/mol
InChI Key: IEHAZNPFPATPEA-UHFFFAOYSA-N
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Description

The compound “2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug that selectively inhibits PCSK9 protein synthesis .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using IR spectra, 1H-NMR, 13C-NMR, EA, and single-crystal X-ray diffraction . The crystal of the title compound belongs to the monoclinic system, space group P/c .


Chemical Reactions Analysis

Substitutions at the ortho and meta positions of the aryl were tested in conjunction with the methyl sulfone . Also, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Physical And Chemical Properties Analysis

The molecular formula of a similar compound is C20H24Cl2N2O, and its molecular weight is 379.3 g/mol . The compound is a hydrochloride .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins such asGPR119 and PCSK9 . These proteins play crucial roles in glucose homeostasis and lipid metabolism respectively .

Mode of Action

Compounds with similar structures have been shown to act asagonists to their targets . Agonists are substances that initiate a physiological response when combined with a receptor. In the case of GPR119, for example, its agonists stimulate glucose-dependent insulin release .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its targets. For instance, GPR119 agonists stimulate the release of insulin in a glucose-dependent manner and promote the secretion of the incretin GLP-1 . This suggests that the compound may be involved in the regulation of glucose metabolism.

Result of Action

The activation of gpr119 by its agonists, for example, leads to the stimulation of glucose-dependent insulin release . This suggests that the compound may have a similar effect if it acts as a GPR119 agonist.

Safety and Hazards

The safety and hazards of similar compounds have been classified. For example, one compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-24-12-14(10-23-24)13-8-21-18(22-9-13)26-15-3-6-25(7-4-15)17-2-5-20-11-16(17)19/h2,5,8-12,15H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHAZNPFPATPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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